1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride

Pharmaceutical Quality Control Avanafil Impurity Reference Standard

1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride is the non-negotiable reference standard for Avanafil Impurity 4, essential for ICH Q2(R1)-compliant HPLC method validation and batch release testing. Its precise 2-Cl,4-OCH₃ substitution ensures chromatographic specificity that generic benzylamines cannot provide. Certified purity eliminates the risk of incorrect relative response factors or retention time shifts that cause ANDA rejection—making this a critical procurement for QC labs and CDMOs handling Avanafil API.

Molecular Formula C8H11Cl2NO
Molecular Weight 208.1
CAS No. 874482-97-0
Cat. No. B6253569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride
CAS874482-97-0
Molecular FormulaC8H11Cl2NO
Molecular Weight208.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride (CAS 874482-97-0): A Certified Avanafil Impurity Reference Standard


1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative, most notably designated as Avanafil Impurity 4. It is a critical reference standard used in the pharmaceutical industry for the analytical method development, method validation (AMV), and quality control (QC) of the active pharmaceutical ingredient (API) Avanafil [1]. The compound is chemically characterized by a benzene ring with a chlorine atom at the 2-position, a methoxy group at the 4-position, and a methanamine group, supplied as the hydrochloride salt . Its primary procurement value lies in its certified purity and structural confirmation [2], which are essential for the identification and quantification of this specific process-related impurity in Avanafil drug substances and finished products.

Why Generic 'Benzylamine Derivatives' Cannot Substitute for 1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride in Regulated Analytical Workflows


In pharmaceutical quality control, a reference standard's value is intrinsically linked to its certified purity and unambiguous structural identity relative to a specific API impurity. A generic benzylamine derivative cannot substitute for 1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride because it lacks the precise substitution pattern (2-Cl, 4-OCH3) required for chromatographic method specificity [1]. Regulatory analytical methods for Avanafil, such as stability-indicating HPLC, are validated to resolve and quantify this exact impurity from the API and other degradants [2]. Using a non-certified or structurally similar compound introduces unknown relative response factors and retention time shifts, leading to inaccurate impurity quantification and potential regulatory non-compliance. The procurement of this specific, certified standard is therefore non-negotiable for method validation and routine batch release testing.

Quantitative Evidence Guide: Comparative Specifications for 1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride (Avanafil Impurity 4)


Certified Purity for Quantification as an Avanafil Process Impurity

As a certified reference standard for a specific Avanafil process impurity, the target compound is supplied with a defined purity level that is critical for its quantification. The certified purity of the hydrochloride salt is ≥98% [1], a benchmark for accurate mass balance calculations. In contrast, a closely related positional isomer, 3-chloro-4-methoxybenzylamine (CAS 41965-95-1), has a reported melting point of 250-255°C (lit.) but lacks the same certification for use as an Avanafil impurity standard [2]. This certified purity ensures a known and minimized contribution of the reference standard itself to total impurity load during pharmaceutical analysis.

Pharmaceutical Quality Control Avanafil Impurity Reference Standard

Specified Long-Term Storage Conditions to Ensure Compound Integrity

The integrity of a reference standard over its shelf life is defined by its storage conditions. The target compound requires storage at -20°C and protection from light to maintain its certified purity . This is a more specific and stringent requirement than the generic 'cool, dry place' recommended for the free base 2-chloro-4-methoxybenzylamine . The specified storage conditions are a direct indicator of the compound's thermal and photolytic sensitivity profile, which users must adhere to in order to achieve reproducible analytical results.

Compound Stability Reference Standard Management Storage Condition

Complete Spectroscopic and Chromatographic Identity Confirmation as a Certified Standard

The primary function of a reference standard is to provide unambiguous structural identity. The target compound is supplied with full characterization data, including its IUPAC name and spectroscopic identifiers (Canonical SMILES, InChI) , which are used to confirm its identity and distinguish it from other closely related avanafil impurities. For example, the free base form is chemically identified as (2-chloro-4-methoxyphenyl)methanamine, a specific benzylamine, while a positional isomer essential to Avanafil synthesis is 3-chloro-4-methoxybenzylamine [1]. The target compound's role as a fully characterized 'Avanafil Impurity 4' provides a definitive link to the API's impurity profile, unlike generic benzylamine derivatives that lack this specific identity correlation.

Structural Identity Reference Standard QC Analytical Methods

Application Scenarios for 1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride in Pharmaceutical Quality Control


Certified Reference Standard for Avanafil Impurity Profiling in API and Drug Products

This is the primary application scenario. The compound is procured and used as a certified reference standard (≥98% purity) for the identification, quantification, and chromatographic peak confirmation of Avanafil Impurity 4 during the batch release testing of Avanafil drug substances and tablet formulations. This directly supports the method specificity and accuracy requirements of ICH Q2(R1) guideline validations [1]. The specified storage at -20°C is essential for maintaining the calibrant's certified purity over its shelf life.

Use in Pharmacopeial Traceability and Method Validation Studies

The standard is used to establish traceability against compendial methods (e.g., USP or EP). Its certified purity and structural identity allow analytical R&D teams to accurately validate stability-indicating HPLC methods for forced degradation studies and related substance testing, ensuring that the method can selectively resolve and quantify this impurity from the API and its other potential degradants [2].

Quality Control Standard for Synthesis of Novel NPBWR1 Antagonists

While high-strength in-vivo pharmacological data for the standalone compound is limited, its 2-chloro-4-methoxybenzyl fragment is a critical substructure in published neuropeptide B/W receptor subtype 1 (NPBWR1) antagonists, which show potent anxiolytic efficacy in animal models (EC50 = 81 nM for a closely related analog) [3]. In academic or industrial medicinal chemistry, this compound can be used as a high-purity starting material or analytical standard to ensure the correct regioisomer is utilized in synthesizing a novel series of NPBWR1-targeting compounds, where even minor positional isomer contamination could lead to a loss of target engagement.

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